molecular formula C6H13Br2NO B3019499 3-(Bromomethyl)-4-methylmorpholine;hydrobromide CAS No. 2551118-55-7

3-(Bromomethyl)-4-methylmorpholine;hydrobromide

Cat. No. B3019499
CAS RN: 2551118-55-7
M. Wt: 274.984
InChI Key: YUJHGLPMWNOCJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethyl compounds involves various starting materials and reaction conditions. For instance, paper describes the conversion of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide to 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide, which is used for attaching the pteridinylmethyl group to folic acid analogs. Similarly, paper reports a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, starting from 5-methylnicotinic acid, with a high overall yield and environmental friendliness.

Molecular Structure Analysis

The molecular structures of bromomethyl compounds are characterized using various techniques such as FT-IR, UV-Vis, and X-ray diffraction studies. For example, paper discusses the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone, with single crystal X-ray diffraction studies revealing polymeric chains and interactions such as N-H...O and C-H...O. Paper describes the crystal structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, with a puckered four-membered ring and specific cis and trans relations between substituents.

Chemical Reactions Analysis

Bromomethyl compounds participate in various chemical reactions, including intramolecular electrocyclic reactions, as mentioned in paper , where αα'-Dibromophorone undergoes intramolecular electrocyclic addition. Paper details the reactions of dibromocyclobutanone with alcoholic potassium hydroxide, leading to different products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds are influenced by their molecular structure and substituents. The FT-IR spectra show shifts in frequencies due to intramolecular hydrogen bonding , and the UV-Vis spectra display charge transfer bands . The crystal structure analysis provides information on the conformation and packing of molecules in the solid state .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems .

Safety and Hazards

Information on safety and hazards can often be found in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and proper handling and disposal procedures .

properties

IUPAC Name

3-(bromomethyl)-4-methylmorpholine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO.BrH/c1-8-2-3-9-5-6(8)4-7;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJHGLPMWNOCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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